

Foundational Research on CAS 2407861-48-5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 65

Cat. No.: B12404709

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An Overview of a Novel Anticancer Agent

CAS 2407861-48-5, also known as **Anticancer Agent 65** or compound 4c, has emerged as a promising dammarane-type triterpenoid derivative with potent anti-proliferative activity. Foundational research has demonstrated its efficacy in various cancer cell lines, with a particularly pronounced effect on human lung carcinoma (A549) cells. This technical guide provides a comprehensive overview of the core research, detailing its mechanism of action, experimental protocols, and quantitative data from key studies.

Core Compound Information

Identifier	Value
CAS Number	2407861-48-5
Common Names	Anticancer agent 65, Compound 4c
Molecular Formula	C ₃₆ H ₆₃ NO ₅
Molecular Weight	589.89 g/mol

In Vitro Anticancer Activity

The primary research demonstrated that CAS 2407861-48-5 exhibits significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency, especially in A549 cells.

Cell Line	Cancer Type	IC50 (μM)
A549	Lung Carcinoma	1.07 ± 0.05[1]
MGC-803	Gastric Cancer	Not specified
SGC-7901	Gastric Cancer	Not specified
MCF-7	Breast Cancer	Not specified
PC-3	Prostate Cancer	Not specified

Mechanism of Action

The anticancer activity of CAS 2407861-48-5 is attributed to its ability to induce cell cycle arrest and apoptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Cell Cycle Arrest

Treatment with CAS 2407861-48-5 leads to an accumulation of cells in the S-phase of the cell cycle, indicating an inhibition of DNA synthesis and cell proliferation.[1]

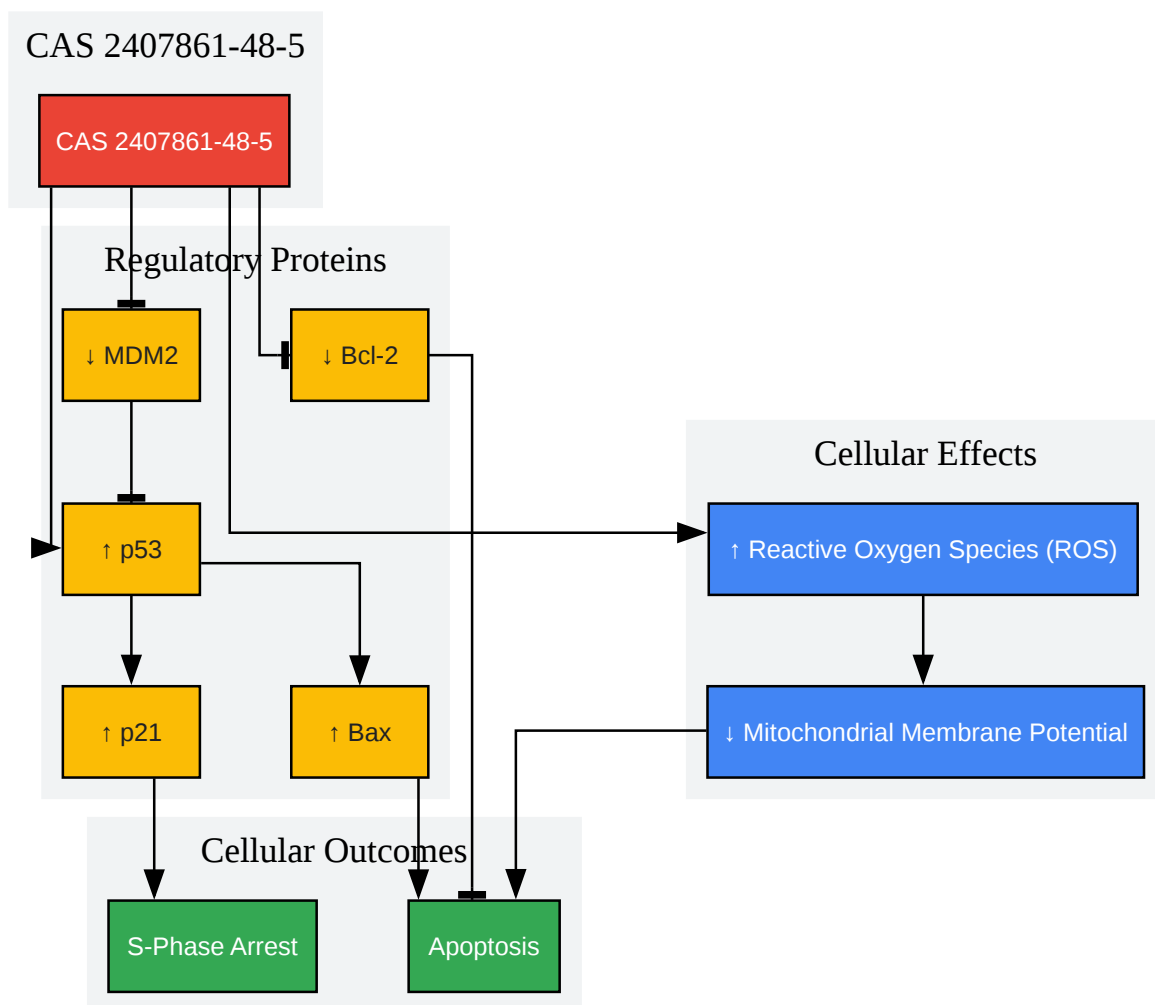
Induction of Apoptosis

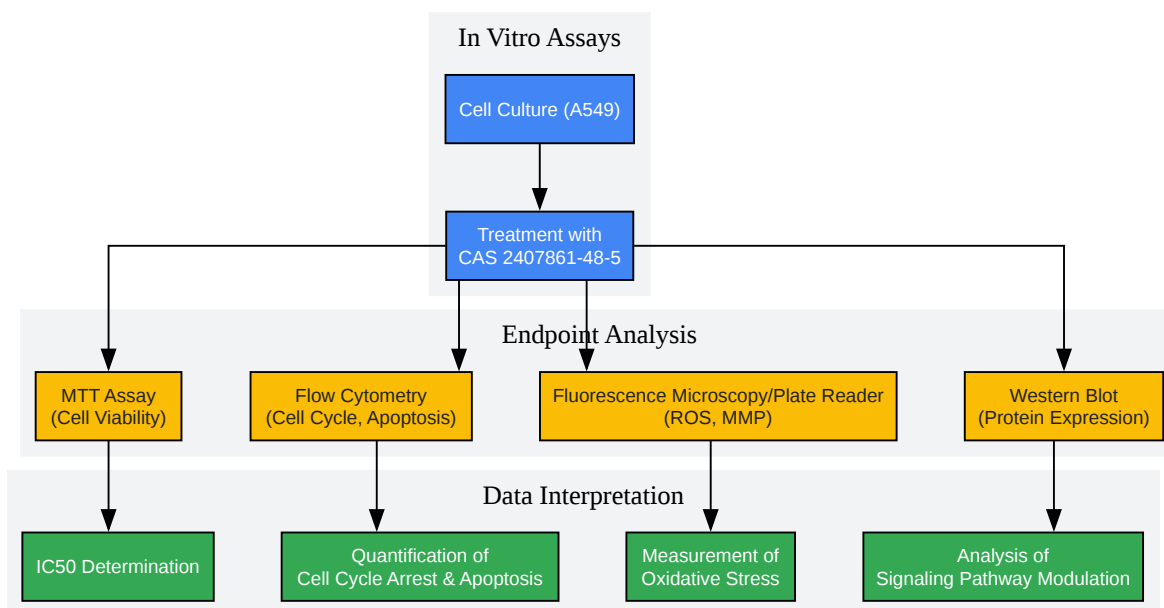
The compound triggers programmed cell death, or apoptosis, in cancer cells. This is achieved through the intrinsic mitochondrial pathway, characterized by the following key events:

- **Increased Reactive Oxygen Species (ROS) Production:** The compound stimulates the production of ROS within the cancer cells, leading to oxidative stress and cellular damage.[1]
- **Disruption of Mitochondrial Membrane Potential (MMP):** The elevated ROS levels contribute to the collapse of the mitochondrial membrane potential, a critical step in the initiation of apoptosis.[1]
- **Modulation of Apoptotic Proteins:** CAS 2407861-48-5 influences the expression of several key proteins involved in the regulation of apoptosis:

- Upregulation of p53 and p21: The tumor suppressor protein p53 and its downstream target p21 are upregulated, promoting cell cycle arrest and apoptosis.[\[1\]](#)
- Altered Bax/Bcl-2 Ratio: The compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio favors apoptosis.[\[1\]](#)
- Downregulation of MDM2: The expression of MDM2, a negative regulator of p53, is reduced, further enhancing p53 activity.[\[1\]](#)

Signaling Pathway Diagram





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References

- 1. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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